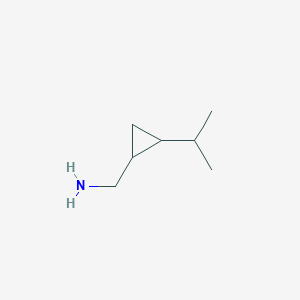
1-(1-Methyl-piperidin-2-yl)-ethane-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Methyl-piperidin-2-yl)-ethane-1,2-diol, also known as MPED, is a synthetic compound that has gained attention in the scientific community for its potential applications in research. MPED is a chiral molecule that contains two hydroxyl groups and a piperidine ring, making it a versatile compound for various research purposes.
Wirkmechanismus
The mechanism of action of 1-(1-Methyl-piperidin-2-yl)-ethane-1,2-diol is not well understood. However, it is believed to interact with various receptors in the brain, including dopamine and serotonin receptors. 1-(1-Methyl-piperidin-2-yl)-ethane-1,2-diol has been found to have an affinity for the 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition.
Biochemical and Physiological Effects:
1-(1-Methyl-piperidin-2-yl)-ethane-1,2-diol has been shown to have various biochemical and physiological effects. In animal studies, 1-(1-Methyl-piperidin-2-yl)-ethane-1,2-diol has been found to increase locomotor activity and induce hyperactivity. It has also been shown to increase dopamine and serotonin levels in the brain, which may contribute to its stimulant-like effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of using 1-(1-Methyl-piperidin-2-yl)-ethane-1,2-diol in lab experiments is its chiral nature, which makes it a useful tool for studying enantioselective reactions. However, the complex synthesis of 1-(1-Methyl-piperidin-2-yl)-ethane-1,2-diol can be a limitation, as it requires expertise in synthetic chemistry. Additionally, the mechanism of action of 1-(1-Methyl-piperidin-2-yl)-ethane-1,2-diol is not well understood, which may limit its potential applications in research.
Zukünftige Richtungen
There are many potential future directions for research involving 1-(1-Methyl-piperidin-2-yl)-ethane-1,2-diol. One area of interest is in the development of new drugs that target the dopamine and serotonin receptors. 1-(1-Methyl-piperidin-2-yl)-ethane-1,2-diol may also be useful in the development of new chiral ligands for asymmetric synthesis. Additionally, further studies are needed to understand the mechanism of action of 1-(1-Methyl-piperidin-2-yl)-ethane-1,2-diol and its potential applications in various areas of research.
Conclusion:
In conclusion, 1-(1-Methyl-piperidin-2-yl)-ethane-1,2-diol is a synthetic compound that has gained attention in the scientific community for its potential applications in research. Its chiral nature and potential interactions with various receptors in the brain make it a useful tool for studying enantioselective reactions and developing new drugs. However, the complex synthesis of 1-(1-Methyl-piperidin-2-yl)-ethane-1,2-diol and its limited understanding of its mechanism of action may limit its potential applications in research. Further studies are needed to fully understand the potential of 1-(1-Methyl-piperidin-2-yl)-ethane-1,2-diol in various areas of scientific research.
Synthesemethoden
1-(1-Methyl-piperidin-2-yl)-ethane-1,2-diol can be synthesized through a multistep process involving the reaction of 2-methyl-2-oxazoline with sodium hydride, followed by the reaction with piperidine and then reduction with sodium borohydride. The final product is obtained through purification using column chromatography. The synthesis of 1-(1-Methyl-piperidin-2-yl)-ethane-1,2-diol is a complex process that requires expertise in synthetic chemistry.
Wissenschaftliche Forschungsanwendungen
1-(1-Methyl-piperidin-2-yl)-ethane-1,2-diol has been found to have potential applications in various areas of scientific research. One of the significant applications of 1-(1-Methyl-piperidin-2-yl)-ethane-1,2-diol is in the field of medicinal chemistry, where it is used as a starting material for the synthesis of various drugs. It has also been used as a chiral auxiliary in asymmetric synthesis.
Eigenschaften
IUPAC Name |
1-(1-methylpiperidin-2-yl)ethane-1,2-diol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-9-5-3-2-4-7(9)8(11)6-10/h7-8,10-11H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFMXKSBEWOXLSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCCC1C(CO)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Methyl-piperidin-2-yl)-ethane-1,2-diol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethoxybenzamide](/img/structure/B2975758.png)



![Bicyclo[3.3.0]octane-1-carboxylic acid](/img/structure/B2975766.png)
![2-phenyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2975768.png)

![[2-(4-Methylphenoxy)phenyl]methanamine](/img/structure/B2975772.png)

![trans-Cyclopropanecarboxylic acid, 2-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-](/img/no-structure.png)

![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)isonicotinamide](/img/structure/B2975778.png)